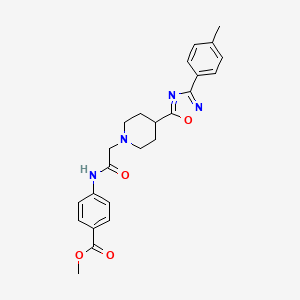
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate: is an organic compound characterized by its intricate structure featuring several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps starting from basic organic compounds.
Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure the desired yield and purity of the final product.
Typical steps may involve nucleophilic substitution, amide formation, and esterification reactions.
Industrial Production Methods:
On an industrial scale, this compound can be produced through a streamlined process involving large reactors and optimized reaction conditions to maximize efficiency and minimize costs.
Quality control measures, such as chromatography and spectroscopy, are employed to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target various functional groups, such as the oxadiazole ring, to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying specific parts of its structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents or alkylating agents in the presence of bases or acids.
Major Products Formed:
Oxidation may produce carboxylic acids or ketones.
Reduction typically yields amines or alcohols.
Substitution reactions can lead to a wide range of derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex molecules in organic synthesis.
Serves as a probe in mechanistic studies of organic reactions.
Biology:
Employed in the study of biological pathways and interactions due to its specific functional groups.
Used as a ligand in receptor binding studies.
Medicine:
Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Used in drug development as a scaffold for designing new therapeutic agents.
Industry:
Utilized in the production of specialty chemicals and materials.
Investigated for use in coatings, polymers, and other advanced materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The presence of multiple functional groups allows it to engage in diverse biochemical pathways, thereby influencing various biological processes.
Comparison with Similar Compounds
Methyl 4-(2-(4-(3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
These similar compounds vary in their substituents on the oxadiazole ring, which can alter their chemical and biological properties.
Conclusion
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a multifaceted compound with significant applications in scientific research
Properties
IUPAC Name |
methyl 4-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-5-17(6-4-16)22-26-23(32-27-22)18-11-13-28(14-12-18)15-21(29)25-20-9-7-19(8-10-20)24(30)31-2/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKFNCHIMVDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2743566.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2743570.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)


![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)

